

remacemide as an add-on therapy in refractory epilepsy

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Compound of Interest

Compound Name: Remacemide

Cat. No.: B146498

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The safety and scientific validity of this study is the responsibility of the study sponsor and investigators. Listing a study does not mean it has been evaluated by the U.S. Federal Government. Know the risks and potential benefits of clinical studies and talk to your health care provider before participating. Read our disclaimer for details. ClinicalTrials.gov Identifier: NCT00004543. Other Study ID Numbers: 97-013. First Posted: November 2, 1999. Last Update Posted: November 1, 2002. Study Description. Brief Summary: To determine the efficacy and safety of **remacemide** hydrochloride as add-on therapy in patients with refractory epilepsy. Detailed Description: N/A. Study Design. Study Type: Interventional (Clinical Trial). Estimated Enrollment: 250 participants. Allocation: Randomized. Intervention Model: Parallel Assignment. Masking: Double (Participant, Investigator). Primary Purpose: Treatment. Official Title: A Double-Blind, Placebo-Controlled, Multicenter Study of the Safety and Efficacy of **Remacemide** Hydrochloride as Add-On Therapy in Patients With Refractory Epilepsy. Show more. Arms and Interventions. Drug: **Remacemide** Hydrochloride. Drug: Placebo. Outcome Measures. Change in Seizure Frequency. Change in Seizure Frequency. Eligibility. Minimum Age: 13 Years. Maximum Age: 70 Years. Sex: All. Accepts Healthy Volunteers: No. Criteria. Inclusion criteria: 1. Be male or female and aged between 13 and 70 years, inclusive. 2. Have a diagnosis of epilepsy with partial seizures (with or without secondary generalization) that are refractory to standard anti-epileptic drug (AED) therapy. 3. Have been receiving treatment with 1 to 3 marketed AEDs at stable doses for at least one month prior to the start of the baseline period. 4. Have at least 4 seizures per month, but no more than 10 seizures in any 24-hour period, during the 2 months prior to the start of the baseline period. 5. Be in good general health. Exclusion criteria: 1. Have a diagnosis of primary generalized epilepsy. 2. Have a history of status epilepticus within the year prior to the start of the baseline period. 3. Have a

progressive neurological disease. 4. Have a history of alcohol or drug abuse. 5. Have a significant medical condition that could interfere with the study. 6. Are pregnant or breastfeeding. 7. Have a known hypersensitivity to **remacemide** or any of its excipients. [1_](#)

[2] A double-blind, placebo-controlled, multicenter study of the safety and efficacy of **remacemide** hydrochloride as add-on therapy in patients with refractory epilepsy - EU Clinical Trials Register A double-blind, placebo-controlled, multicenter study of the safety and efficacy of **remacemide** hydrochloride as add-on therapy in patients with refractory epilepsy. ... Trial results. No results available. About this clinical trial. Trial information. Full title. A double-blind, placebo-controlled, multicenter study of the safety and efficacy of **remacemide** hydrochloride as add-on therapy in patients with refractory epilepsy. EudraCT number. 2011-003269-33. Sponsor's protocol number. 97-013. Sponsor name. F. Hoffmann-La Roche Ltd. Medical condition. Epilepsy. Disease. Epilepsy. Population age. 18-64 years; 65+ years. Gender. Male; Female. Trial protocol. Country. Protocol version. AT. DE. ES. FR. GB. IE. IT. NL. SE. Trial results. No results available. ... A double-blind, placebo-controlled, multicenter study of the safety and efficacy of **remacemide** hydrochloride as add-on therapy in patients with refractory epilepsy. EudraCT number. 2011-003269-33. Sponsor's protocol number. 97-013. Sponsor name. F. Hoffmann-La Roche Ltd. Medical condition. Epilepsy. Disease. Epilepsy. Population age. 18-64 years; 65+ years. Gender. Male; Female. [3](#) Application Notes and Protocols for **Remacemide** as an Add-on Therapy in Refractory Epilepsy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remacemide hydrochloride is an investigational antiepileptic drug (AED) with a dual mechanism of action, functioning as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a blocker of voltage-dependent neuronal sodium channels.[4] [5] Its primary active metabolite, desglyciny **remacemide**, is significantly more potent as an anticonvulsant than the parent compound.[6] These application notes provide a summary of the available clinical data and detailed protocols for the study of **remacemide** as an adjunctive therapy for refractory epilepsy.

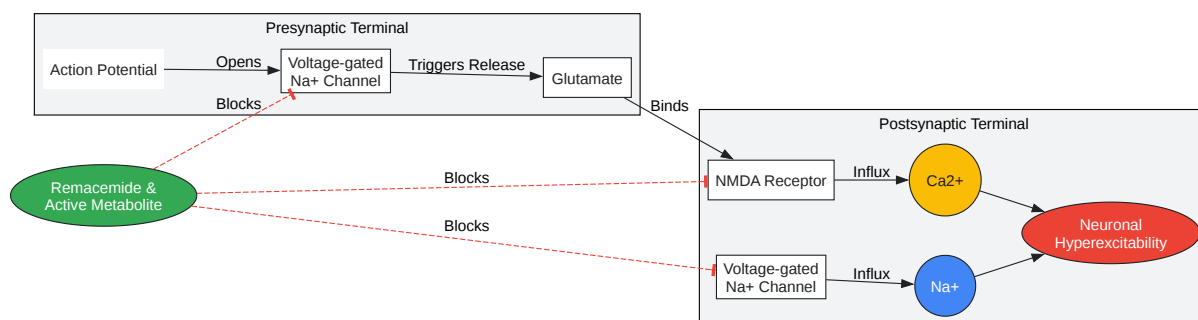
Mechanism of Action

Remacemide and its active metabolite exert their anticonvulsant effects through two primary pathways:

- **NMDA Receptor Antagonism:** They act as non-competitive antagonists at the NMDA receptor, an ionotropic glutamate receptor.[4] By blocking the NMDA receptor channel, they inhibit the influx of Ca^{2+} , which is crucial for neuronal hyperexcitability and seizure propagation. The desglyciny metabolite has been shown to reduce NMDA-induced depolarizations and prevent the loss of membrane-associated protein kinase C (PKC) activity and reduce NMDA-triggered increases in intracellular free Ca^{2+} concentration.
- **Sodium Channel Blockade:** Similar to other established AEDs, **remacemide** and its metabolite can block sustained repetitive firing of neurons, likely through interaction with voltage-gated sodium channels.

The dual mechanism of targeting both glutamate-mediated excitatory neurotransmission and neuronal excitability via sodium channels makes **remacemide** a molecule of interest for refractory epilepsy, where seizures are uncontrolled by current medications.

Signaling Pathway



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Dual mechanism of action of **remacemide**.

Efficacy in Refractory Epilepsy

Clinical trials have evaluated **remacemide** as an add-on therapy in patients with refractory partial seizures. The primary efficacy endpoint in these studies was typically the responder rate, defined as the percentage of patients achieving a $\geq 50\%$ reduction in seizure frequency from baseline.

Summary of Efficacy Data from Clinical Trials

Study Design	Dose Regimen	Placebo Responder Rate	Remacemide Responder Rate	Statistical Significance (p-value)
Double-blind, placebo-controlled, multicenter	300, 600, 1200 mg/day (Q.I.D.)	7%	23% (at 1200 mg/day)	p = 0.016
Double-blind, placebo-controlled, multicenter	300, 600, 800 mg/day (B.I.D.)	15% (9/60)	30% (18/60) (at 800 mg/day)	p = 0.049
Double-blind, placebo-controlled, cross-over	600 mg/day (150 mg Q.I.D.)	9%	30%	p = 0.041 (for median seizure frequency reduction)

Safety and Tolerability

Remacemide has been generally well-tolerated in clinical trials, with most adverse events being mild to moderate in severity and dose-dependent.

Common Adverse Events

Adverse Event
Dizziness
Abnormal gait
Gastrointestinal disturbance
Somnolence
Diplopia
Fatigue

Source:

Pharmacokinetics

Remacemide is metabolized to an active desglycinyll metabolite. It exhibits linear pharmacokinetics and can interact with other AEDs, notably increasing plasma concentrations of carbamazepine and being affected by enzyme-inducing drugs like phenobarbital.

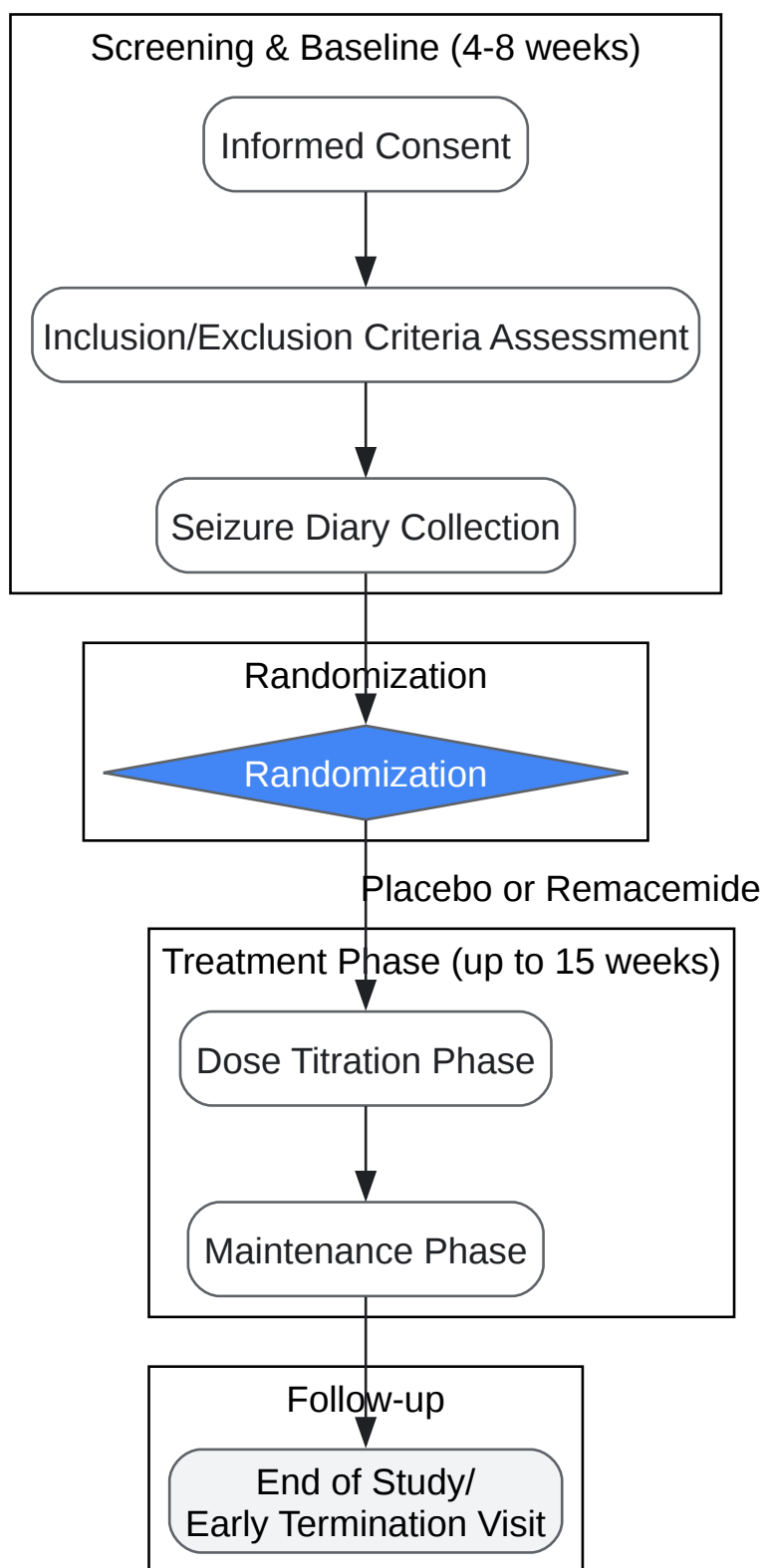
Key Pharmacokinetic Parameters

Parameter	Remacemide	Desglycinyll Metabolite	Notes
Half-life ($t_{1/2}$)	~3.3 - 3.6 hours	~9.6 - 14.7 hours	Half-life of remacemide is decreased in the presence of phenobarbital.
Clearance (CL/F)	~1.2 L/kg/h	Not specified	Clearance of remacemide is increased in the presence of phenobarbital.
Active Metabolite	-	Yes	The desglycinyll metabolite is approximately 2-fold more potent than remacemide.

Experimental Protocols

The following are generalized protocols based on the methodologies of published clinical trials of **remacemide** in refractory epilepsy.

Study Design: Phase II/III, Double-Blind, Placebo-Controlled, Add-on Therapy Trial



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Workflow for a **remacemide** add-on therapy trial.

1. Patient Population:

- Inclusion Criteria:
 - Age: 13-70 years.
 - Diagnosis: Epilepsy with partial-onset seizures (with or without secondary generalization) refractory to standard AEDs.
 - Seizure Frequency: A minimum of four seizures per month during a prospective baseline period of 1-2 months.
 - Concomitant Medications: Stable doses of 1 to 3 other AEDs for at least one month prior to baseline.
- Exclusion Criteria:
 - Primary generalized epilepsy.
 - History of status epilepticus within the year prior to the study.
 - Progressive neurological disease.
 - Significant medical conditions that could interfere with the study.

2. Study Periods:

- Baseline Period (4-8 weeks): Patients record seizure frequency and type in a diary to establish a stable baseline. Concomitant AED levels are monitored.
- Treatment Period (up to 15 weeks):
 - Titration Phase: Patients are randomized to receive either placebo or a target dose of **remacemide**. The dose is gradually increased over several weeks to the target maintenance dose (e.g., 300, 600, 800, or 1200 mg/day, administered in two or four divided doses).

- Maintenance Phase: Patients continue on the stable target dose for the remainder of the treatment period.
- Follow-up Period: A post-treatment evaluation of safety and any persistent effects.

3. Efficacy and Safety Assessments:

- Seizure Diaries: Patients or caregivers maintain a daily record of seizure occurrences, types, and severity. Electronic seizure diaries are recommended to improve accuracy and compliance.
- Plasma Drug Concentrations: Trough plasma concentrations of **remacemide**, its active metabolite, and concomitant AEDs are measured at regular intervals to assess pharmacokinetics and potential drug-drug interactions.
- Adverse Event Monitoring: All adverse events are recorded and assessed for severity and relationship to the study drug at each visit.
- Laboratory Tests: Standard hematology, blood chemistry, and urinalysis are performed at baseline and at specified intervals during the study.

4. Statistical Analysis:

- The primary efficacy analysis is typically an intent-to-treat (ITT) analysis of the proportion of responders in each **remacemide** group compared to the placebo group.
- Secondary efficacy endpoints may include the median percent change in seizure frequency from baseline and the proportion of patients who are seizure-free.
- Safety data are summarized descriptively.

Conclusion

The available data suggest that **remacemide** has a modest effect as an add-on treatment for drug-resistant partial epilepsy. While it demonstrated a statistically significant increase in responder rates at higher doses compared to placebo, the overall efficacy and the higher rate of treatment withdrawal have limited its further development as an antiepileptic drug. These

notes and protocols provide a framework for the continued investigation of **remacemide** or similar dual-mechanism compounds in the field of epilepsy research.

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